[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate;N,N-diethylethanamine
Description
This compound is a nucleoside phosphate derivative comprising adenine (6-aminopurin-9-yl) linked to a modified ribose moiety with hydroxy, phosphonooxy, and sulfo hydrogen phosphate groups. The presence of N,N-diethylethanamine (triethylamine) suggests it exists as a salt, enhancing solubility for biochemical applications. While direct synthesis data for this compound are absent in the provided evidence, analogous thiophosphate and sulfonate ester syntheses (e.g., thiophosphate intermediates in , and 15) suggest similar pathways involving protective groups (e.g., trityl) and phosphate coupling reactions .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate;N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAWHKVLRMAJSN-MCDZGGTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O13P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Functional Differences
- 2-MeS-ADP shows nanomolar affinity for P2Y12 due to thioether stabilization of receptor interactions . Cangrelor’s triphosphate and thioether groups confer irreversible binding to P2Y12, making it a superior therapeutic agent compared to reversible analogs .
Stability :
- Therapeutic Potential: Compounds like cangrelor () and 2-MeS-ADP () are validated antiplatelet agents, while the target compound’s efficacy remains uncharacterized.
Binding and Energetic Profiles
- 2-MeS-ADP : Binding energy ≈ -35.97 ± 3.13 kcal/mol (high affinity for P2Y12) .
- NECA (Adenosine analog): Binding energy ≈ -9.11 ± 4.84 kcal/mol (lower affinity due to carboxamide modification) .
- Target Compound : Predicted affinity may align with 2-MeS-ADP if sulfo-phosphate interactions mimic thiophosphate behavior.
Research Implications and Gaps
- Structural Insights : The target compound’s sulfo-phosphate moiety warrants crystallographic studies (e.g., using SHELX software, ) to resolve conformational impacts on receptor binding .
- In Vitro/In Vivo Testing : Prioritize assays comparing its antiplatelet activity against cangrelor and 2-MeS-ADP, leveraging platelet aggregation models () .
- Synthetic Optimization : Refine synthesis using trityl protection () and thiophosphate coupling () to improve yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

